molecular formula C18H18N2O4 B2580541 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 1903032-23-4

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2580541
CAS No.: 1903032-23-4
M. Wt: 326.352
InChI Key: ONQWPPFKMUJSEC-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one features a benzodioxole moiety linked via an ethanone bridge to a pyrrolidine ring substituted with a pyridin-2-yloxy group. This structure combines elements of aromaticity (benzodioxole), a ketone functional group, and a heterocyclic amine (pyrrolidine-pyrrolidinyloxy-pyridine).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(10-13-4-5-15-16(9-13)23-12-22-15)20-8-6-14(11-20)24-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQWPPFKMUJSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde.

    Coupling of the Benzodioxole and Pyrrolidine Rings: This step involves the formation of a carbon-carbon bond between the benzodioxole and pyrrolidine rings, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Organic Synthesis: The compound can act as a building block, participating in various chemical reactions to form more complex structures.

    Material Science: The compound’s structure can influence its physical properties, such as its ability to conduct electricity or emit light.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and related molecules:

Compound Name Substituents on Ethanone Bridge Key Structural Features Biological Relevance
Target Compound 3-(Pyridin-2-yloxy)pyrrolidin-1-yl Benzodioxole + ethanone + substituted pyrrolidine Potential CNS activity due to pyrrolidine-pyridine hybrid
5-(2H-1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)penta-2,4-dien-1-one Pyrrolidin-1-yl Conjugated dienone + benzodioxole Crystallographic stability via intermolecular interactions (e.g., π-π stacking)
MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one) Pyrrolidin-1-yl Extended heptanone chain + benzodioxole Longer chain may enhance lipophilicity and CNS penetration
N-Ethylpentylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) Ethylamino Shorter pentanone chain + primary amine Inhibits dopamine/norepinephrine reuptake; psychostimulant
1-(2H-1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)ethan-1-one Pyridin-3-yl Pyridine directly attached to ethanone Positional isomerism (pyridin-3-yl vs. pyrrolidinyloxy-pyridin-2-yl) alters binding

Pharmacological Activity Trends

  • Pyrrolidine vs. Substituted Pyrrolidine: The target compound’s 3-(pyridin-2-yloxy)pyrrolidine group introduces steric and electronic effects distinct from simpler pyrrolidine derivatives like MDPEP. This substitution may modulate affinity for monoamine transporters (e.g., dopamine transporter, DAT) compared to MDPEP, which lacks the pyridine ring .
  • Ethanone vs.
  • Amino Group vs. Heterocyclic Oxygen: N-Ethylpentylone’s ethylamino group enables hydrogen bonding with transporters, while the target compound’s pyrrolidinyloxy-pyridine may engage in π-π interactions or act as a hydrogen bond acceptor, altering selectivity .

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